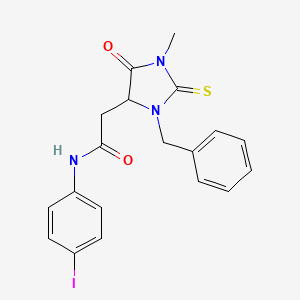![molecular formula C21H28N2O4S B5068735 N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the paper will list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the inhibition of enzymes that are involved in the development and progression of neurological disorders. Specifically, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, the compound has been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can improve mood and reduce the symptoms of depression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to increase the levels of dopamine and serotonin, which can improve mood and reduce the symptoms of depression. The compound has also been found to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potential therapeutic applications in the treatment of neurological disorders. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential. However, one of the limitations of the compound is its complex synthesis process, which could make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the compound's potential therapeutic applications and any potential side effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is to further investigate the compound's potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to understand the compound's mechanism of action and any potential side effects. Another potential direction is to investigate the compound's potential applications in other areas, such as cancer treatment or as an anti-inflammatory agent. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for the compound.
Synthesemethoden
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex process that involves several steps. The synthesis process involves the reaction of 2-ethoxybenzoyl chloride with isobutylamine to form N~2~-(2-ethoxyphenyl)-N~1~-isobutylglycinamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has shown potential therapeutic applications in the treatment of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been found to inhibit the activity of enzymes that play a role in the development and progression of these disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-27-20-9-7-6-8-19(20)23(15-21(24)22-14-16(2)3)28(25,26)18-12-10-17(4)11-13-18/h6-13,16H,5,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYVAAXIIKXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)